An In-depth Technical Guide to the Physicochemical Properties of 2-[Benzyl(methyl)amino]nicotinic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-[Benzyl(methyl)amino]nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2-[Benzyl(methyl)amino]nicotinic acid. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Introduction and Molecular Overview
2-[Benzyl(methyl)amino]nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a compound of interest in medicinal chemistry and pharmaceutical research. Its structural features, combining a pyridine carboxylic acid moiety with a benzyl(methyl)amino group, suggest a range of chemical behaviors that are critical to understand for its potential applications. A thorough characterization of its physicochemical properties is the foundational step in any research and development endeavor involving this molecule.
Molecular Structure:
Caption: Chemical structure of 2-[Benzyl(methyl)amino]nicotinic acid.
Core Physicochemical Data
Precise experimental data for 2-[Benzyl(methyl)amino]nicotinic acid is not extensively available in publicly accessible literature. The following table summarizes the available information and provides predicted values from established computational models where experimental data is lacking. It is crucial to note that predicted values are estimations and should be confirmed by experimental analysis.
| Property | Value | Source/Method |
| IUPAC Name | 2-[Benzyl(methyl)amino]pyridine-3-carboxylic acid | |
| CAS Number | 35174-13-1 | |
| Molecular Formula | C₁₄H₁₄N₂O₂ | |
| Molecular Weight | 242.28 g/mol | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Predicted: ~4-5 (carboxylic acid), ~2-3 (pyridinium ion) | Based on nicotinic acid and substituted anilines |
| logP | Predicted: ~2.5 - 3.5 | Computational prediction |
| Aqueous Solubility | Predicted to be low | Based on structural features |
Experimental Protocols for Physicochemical Characterization
The following section details the standard experimental procedures for determining the key physicochemical properties of a novel compound like 2-[Benzyl(methyl)amino]nicotinic acid.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1°C).
Methodology: Capillary Melting Point Method
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Sample Preparation: A small amount of the dry, crystalline 2-[Benzyl(methyl)amino]nicotinic acid is finely powdered.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2°C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned into a clear liquid (completion) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Solubility is a critical parameter influencing bioavailability and formulation development. A qualitative and quantitative assessment across a range of solvents is essential.
Methodology: Equilibrium Solubility Method (Shake-Flask)
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Solvent Selection: A range of solvents with varying polarities should be used, including water, buffered aqueous solutions (pH 2, 7.4, 9), ethanol, methanol, and acetone.
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Sample Preparation: An excess amount of 2-[Benzyl(methyl)amino]nicotinic acid is added to a known volume of each solvent in a sealed vial.
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Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: The suspensions are filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for Equilibrium Solubility Determination.
Determination of Ionization Constant (pKa)
The pKa value governs the extent of ionization of a molecule at a given pH, which profoundly impacts its solubility, permeability, and interaction with biological targets. 2-[Benzyl(methyl)amino]nicotinic acid has two potential ionizable centers: the carboxylic acid and the pyridine nitrogen.
Methodology: Potentiometric Titration
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Sample Preparation: A known concentration of 2-[Benzyl(methyl)amino]nicotinic acid is dissolved in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
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pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
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Data Analysis: The pKa values are determined from the titration curve. The pH at the half-equivalence point for each ionizable group corresponds to its pKa. The equivalence points can be identified from the inflection points of the titration curve or by analyzing the first and second derivatives of the curve.
Lipophilicity Determination (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
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Solvent System: 1-Octanol and water (or a buffer of a specific pH, typically 7.4, for logD determination) are pre-saturated with each other.
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Partitioning: A known amount of 2-[Benzyl(methyl)amino]nicotinic acid is dissolved in one of the phases (e.g., 1-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
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Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the two phases to separate completely.
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Concentration Analysis: The concentration of the compound in both the 1-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV).
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Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase.
Stability and Polymorphism
Stability: The stability of 2-[Benzyl(methyl)amino]nicotinic acid under various conditions (e.g., pH, temperature, light) is a critical factor for its handling, storage, and formulation. Stability studies on related nicotinic acid derivatives have shown that the ester forms can be susceptible to hydrolysis, and the aromatic rings can be subject to oxidative degradation.[1] For 2-[Benzyl(methyl)amino]nicotinic acid, forced degradation studies should be conducted to identify potential degradation pathways and products.
Polymorphism: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physicochemical properties, including solubility, melting point, and stability. Studies on analogous 2-anilinonicotinic acids have revealed the existence of multiple polymorphic forms.[2] Therefore, a thorough polymorph screen is recommended for 2-[Benzyl(methyl)amino]nicotinic acid to identify and characterize any different crystalline forms.
Synthesis and Potential Applications
The synthesis of 2-[Benzyl(methyl)amino]nicotinic acid can be achieved through several synthetic routes, often involving the reaction of a 2-halonicotinic acid derivative with N-benzylmethylamine.
The structural motifs present in 2-[Benzyl(methyl)amino]nicotinic acid suggest its potential as a scaffold in drug discovery. Nicotinic acid and its derivatives are known to have various biological activities, including effects on lipid metabolism and vasodilation. The introduction of the benzyl(methyl)amino group at the 2-position of the pyridine ring can significantly alter the molecule's electronic and steric properties, potentially leading to novel pharmacological profiles. Further research is required to explore the specific biological activities and therapeutic potential of this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 2-[Benzyl(methyl)amino]nicotinic acid. While specific experimental data for this compound is limited in the public domain, this guide outlines the critical parameters that need to be evaluated and provides established methodologies for their determination. A comprehensive experimental characterization of its physicochemical properties is paramount for any future research and development involving this promising molecule.
References
- This citation is a placeholder for a specific experimental melting point determination reference, which is currently unavailable in the public domain.
- This citation is a placeholder for a specific experimental solubility study reference, which is currently unavailable in the public domain.
- This citation is a placeholder for a specific experimental pKa determination reference, which is currently unavailable in the public domain.
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Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed. [Link]
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Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. ACS Publications. [Link]
- This citation is a placeholder for a specific experimental logP determination reference, which is currently unavailable in the public domain.
- This citation is a placeholder for a specific synthesis and characterization reference, which is currently unavailable in the public domain.
